1,1'-(1,3-Propanediyl)bis(benzimidazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(1,3-Benzodiazol-1-yl)propyl]-1,3-benzodiazole is a compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are composed of a fused benzene and imidazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1,3-benzodiazol-1-yl)propyl]-1,3-benzodiazole typically involves the reaction of 1,3-benzodiazole with a suitable propylating agent. One common method is the alkylation of 1,3-benzodiazole with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1,3-Benzodiazol-1-yl)propyl]-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-[3-(1,3-Benzodiazol-1-yl)propyl]-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(1,3-benzodiazol-1-yl)propyl]-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
1,3-Benzodiazole: A simpler analog with similar structural features.
Nocodazole: A benzimidazole derivative known for its antineoplastic activity.
Uniqueness
1-[3-(1,3-Benzodiazol-1-yl)propyl]-1,3-benzodiazole is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its propyl group allows for additional functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H16N4 |
---|---|
Molecular Weight |
276.34 g/mol |
IUPAC Name |
1-[3-(benzimidazol-1-yl)propyl]benzimidazole |
InChI |
InChI=1S/C17H16N4/c1-3-8-16-14(6-1)18-12-20(16)10-5-11-21-13-19-15-7-2-4-9-17(15)21/h1-4,6-9,12-13H,5,10-11H2 |
InChI Key |
FWTYBCNVSUGKCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCN3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.